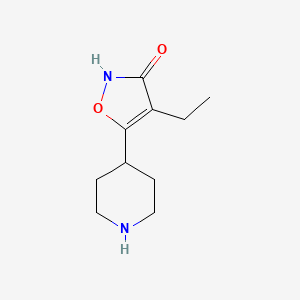

4-ethyl-5-(piperidin-4-yl)isoxazol-3(2H)-one

Description

Properties

CAS No. |

439944-80-6 |

|---|---|

Molecular Formula |

C10H16N2O2 |

Molecular Weight |

196.25 g/mol |

IUPAC Name |

4-ethyl-5-piperidin-4-yl-1,2-oxazol-3-one |

InChI |

InChI=1S/C10H16N2O2/c1-2-8-9(14-12-10(8)13)7-3-5-11-6-4-7/h7,11H,2-6H2,1H3,(H,12,13) |

InChI Key |

NKLHMQIBLBZVKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(ONC1=O)C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydroximinoyl chlorides with terminal alkynes under mild conditions . Another approach is the gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-piperidin-4-yl-isoxazol-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The isoxazole and piperidine rings can undergo substitution reactions to introduce new substituents, which can further diversify the compound’s chemical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

4-Ethyl-5-piperidin-4-yl-isoxazol-3-ol has several applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity, including interactions with various biological targets.

Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-piperidin-4-yl-isoxazol-3-ol involves its interaction with specific molecular targets. One known target is the GABA-B receptor, where the compound inhibits GABA uptake into rat brain synaptosomes

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of 4-ethyl-5-(piperidin-4-yl)isoxazol-3(2H)-one and related compounds:

Key Differences and Implications

Piperidine vs. Hydroxypiperidine Derivatives :

- The target compound’s piperidine group lacks the hydroxyl substituent seen in , which reduces polarity but may improve blood-brain barrier penetration for CNS applications. The hydroxyl group in increases solubility (268.14 g/mol exact mass) but could limit membrane permeability .

Aromatic vs. Non-Aromatic Isoxazolones: Benzo-fused derivatives (e.g., ) exhibit higher molecular weights and aromaticity, favoring interactions with hydrophobic binding pockets.

Aminomethyl and Hydroxymethyl Groups: Agarin and hydroxymethyl derivatives prioritize solubility but lack the piperidine’s pharmacological relevance.

Complex Conjugated Systems: The quinoline-containing analog (332.35 g/mol) demonstrates how extended conjugation can enhance binding to aromatic residues in proteins, though increased molecular weight may reduce bioavailability compared to simpler analogs .

Biological Activity

4-Ethyl-5-(piperidin-4-yl)isoxazol-3(2H)-one, a compound belonging to the isoxazole class, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews various studies focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features an isoxazole ring substituted with a piperidine moiety, which is significant for its biological activity.

Anticancer Activity

Research has indicated that derivatives of piperidine and isoxazole exhibit anticancer properties. For instance, compounds with similar structures have shown inhibition of cell proliferation in various cancer cell lines. In one study, related piperidine derivatives displayed IC50 values ranging from 7.9 to 92 µM against human breast and colorectal cancer cells . The mechanism often involves the induction of apoptosis and disruption of mitochondrial function.

Neuropharmacological Effects

The compound has been evaluated for its potential neuropharmacological effects. Studies suggest that isoxazole derivatives can act as selective inhibitors of certain receptors involved in neurotransmission. For example, compounds with a similar piperidine structure have demonstrated affinity for serotoninergic and dopaminergic receptors, indicating potential use in treating neurological disorders .

Enzyme Inhibition

Another significant aspect of this compound is its ability to inhibit specific enzymes. Research has shown that related compounds can act as inhibitors of monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system. One derivative exhibited an IC50 value of 80 nM against MAGL, highlighting its potential as a therapeutic agent in pain management and inflammation .

Study on Anticancer Properties

In a recent study focusing on the anticancer effects of isoxazole derivatives, researchers synthesized several compounds and tested their efficacy against hepatocellular carcinoma (HCC) cell lines. The compound SL44, structurally related to this compound, showed promising results with an IC50 value of 3.1 µM, significantly inhibiting tumor growth in vivo compared to traditional treatments like sorafenib .

Neuropharmacological Investigation

A study investigated the interaction of piperidine-based compounds with serotonin receptors. The findings suggested that these compounds could modulate neurotransmitter levels, potentially offering new avenues for treating mood disorders . The selectivity for certain receptor subtypes was noted to reduce side effects commonly associated with antipsychotic medications.

Data Tables

Q & A

Q. What are the established synthetic routes for 4-ethyl-5-(piperidin-4-yl)isoxazol-3(2H)-one?

The compound can be synthesized via cyclocondensation reactions involving β-keto esters or acetoacetate derivatives with hydroxylamine, followed by functionalization of the piperidine ring. For example, similar isoxazolones are prepared by reacting ethyl acetoacetate derivatives with hydroxylamine hydrochloride under reflux, followed by coupling with piperidine intermediates using triethylamine (TEA) as a base catalyst. Post-synthetic purification via recrystallization (ethanol/water mixtures) is critical to isolate the pure product .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- Thin-layer chromatography (TLC) with solvent systems like toluene:ethyl acetate:water (8.7:1.2:1.1) to monitor reaction progress .

- NMR spectroscopy (¹H, ¹³C) to confirm the isoxazolone core and piperidine substitution patterns.

- Elemental analysis (CHN) to verify molecular composition .

- FTIR spectroscopy to identify carbonyl (C=O) and amine (N-H) functional groups .

Q. How should this compound be stored to ensure stability?

Store in airtight, light-resistant containers under anhydrous conditions at 2–8°C. Similar isoxazolone derivatives degrade via hydrolysis of the lactam ring in humid environments, necessitating desiccants like silica gel during storage .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Systematic optimization involves:

- Catalyst screening : TEA or DBU (1,8-diazabicycloundec-7-ene) to enhance coupling efficiency between the isoxazolone and piperidine moieties .

- Temperature control : Maintaining reflux temperatures (80–100°C) during cyclocondensation to minimize side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction homogeneity and yield .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Cross-validation : Combine 2D NMR (COSY, HSQC) with high-resolution mass spectrometry (HRMS) to confirm connectivity .

- X-ray crystallography : Definitive proof of structure for crystalline derivatives, especially when piperidine ring conformations or stereochemistry are ambiguous .

- Reproducibility checks : Repeat synthesis and characterization under controlled conditions to rule out experimental variability .

Q. How can structural modifications enhance its biological activity?

- Piperidine substitution : Introduce electron-withdrawing groups (e.g., -NO₂, -F) at the 4-position of the piperidine ring to improve binding affinity to target enzymes .

- Isoxazolone functionalization : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to modulate lipophilicity and bioavailability .

- Heterocyclic fusion : Attach pharmacophores like quinazoline or imidazo[1,2-a]pyridine to the core structure to exploit synergistic bioactivities .

Q. What advanced analytical methods are used to study its reactivity?

- HPLC-DAD/MS : Track degradation products under stress conditions (heat, light, pH extremes) .

- Kinetic studies : Monitor rearrangement reactions (e.g., isoxazolone → imidazo[1,2-a]pyridine) using real-time UV-Vis spectroscopy .

- Computational modeling : DFT calculations to predict regioselectivity in electrophilic substitution reactions .

Data Contradiction and Reproducibility Analysis

Q. How to address discrepancies in reported bioactivity data?

- Standardized assays : Use cell lines with consistent passage numbers (e.g., HEK-293, MCF-7) and control compounds (e.g., doxorubicin for cytotoxicity) .

- Dose-response curves : Validate IC₅₀ values across independent replicates to identify outlier data .

- Meta-analysis : Compare results with structurally analogous isoxazolones (e.g., 3-(piperidin-4-yl) derivatives) to contextualize findings .

Q. Why do different synthetic routes produce varying product ratios?

- Mechanistic pathways : Competing reactions (e.g., keto-enol tautomerization vs. ring-opening) can lead to divergent products. TEA-mediated reactions favor imidazo[1,2-a]pyridine formation, while acidic conditions stabilize isoxazolone intermediates .

- Steric effects : Bulky substituents on the piperidine ring may hinder cyclization, increasing byproduct formation .

Methodological Resources

Q. What protocols are recommended for large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.